6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
Trifluoromethylpyridines are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds like this .
Result of Action
Compounds containing a trifluoromethyl group make up around 40% of all fluorine-containing pesticides currently on the market , suggesting that they have significant biological activity.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)3-2-12-14-6(3)13-5/h1-2H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUBVKTWFSPYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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